molecular formula C15H16N2OS2 B3012098 2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 851208-46-3

2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B3012098
CAS No.: 851208-46-3
M. Wt: 304.43
InChI Key: OVYWJYLSQKCMLA-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold via a secondary amine, with a methylthio ether substituent on the benzamide ring. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel antimicrobial agents. The compound's core structure, the 4,5,6,7-tetrahydrobenzo[d]thiazole, is a privileged scaffold in medicinal chemistry, known for conferring a wide range of biological activities . Thiazole and benzothiazole derivatives are extensively researched for their potent biological activities, including analgesic, anti-inflammatory, antitumor, and antimicrobial effects . Specifically, this compound is a valuable chemical tool for researchers investigating severe drug-resistant bacterial infections. Its mechanism of action is believed to involve the inhibition of key bacterial enzymes. Similar benzothiazole derivatives have been identified as potent, dual-acting inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair, and their inhibition disrupts these critical processes, leading to bacterial cell death . The advantage of targeting these two enzymes simultaneously is a reduced frequency of resistance development, making such compounds promising for overcoming antibiotic resistance . Furthermore, the 2-aminothiazole pharmacophore is a recognized structural motif in the design of enzyme inhibitors for various diseases . This reagent is intended for research purposes only, including in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-19-12-8-4-2-6-10(12)14(18)17-15-16-11-7-3-5-9-13(11)20-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYWJYLSQKCMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Tetrahydrobenzo[d]thiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the thiazole ring.

    Introduction of the Benzamide Moiety: The tetrahydrobenzo[d]thiazole intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamide group.

    Methylthio Substitution: Finally, the methylthio group is introduced via nucleophilic substitution using a suitable methylthiolating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to a benzylamine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases. For instance, it has been shown to inhibit CK2 and GSK3β, which are involved in the phosphorylation of the tumor suppressor protein PTEN . By inhibiting these kinases, the compound can prevent the deactivation of PTEN, thereby exerting potential anti-cancer effects.

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs share the N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide backbone but differ in substituents on the benzamide ring or the thiazole moiety. Key examples include:

Compound Name Substituent on Benzamide Thiazole Modification Key Targets/Activities
Target Compound 2-(Methylthio) 4,5,6,7-Tetrahydrobenzo[d]thiazole Undisclosed (structural inference suggests kinase or receptor modulation)
4-Fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide 4-Fluoro Same as target Dopamine D3 receptor agonism (inferred from related scaffolds)
3,4,5-Trimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide 3,4,5-Trimethoxy Same as target Potential anti-inflammatory or metabolic activity
N-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide 2-(Ethylthio) Benzo[b]thiophen fusion Kinase inhibition (e.g., JAK/STAT pathways)

Key Observations :

  • Ethylthio analogs (e.g., CAS 922641-93-8) may exhibit prolonged metabolic stability due to bulkier alkyl chains .
  • Thiazole Modifications : Fully aromatic benzo[d]thiazole derivatives (e.g., in ) often show stronger π-π stacking interactions with receptor pockets, whereas the tetrahydrobenzo[d]thiazole in the target compound introduces conformational rigidity, possibly favoring selective binding .

Pharmacological Profile vs. Dopamine D3 Receptor Agonists

Pramipexole derivatives with the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group, such as compound 11 (CAS 313397-97-6), demonstrate potent dopamine D3 receptor agonism (EC50 < 10 nM) . While the target compound lacks the sulfonamide linkage present in these derivatives, its benzamide core may still interact with the D3 receptor’s extracellular loops, albeit with lower affinity.

Comparative Data :

Compound Structure Dopamine D3 Receptor EC50 Selectivity (D3 vs. D2)
Pramipexole Derivative 11 Sulfonamide-linked tetrahydrobenzo[d]thiazole 2.1 nM >100-fold
Target Compound Benzamide-linked tetrahydrobenzo[d]thiazole Not reported Inferred lower selectivity

Biological Activity

2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a compound of interest due to its unique structural features and potential therapeutic applications. Its molecular formula is C16H18N2OS2C_{16}H_{18}N_{2}OS_{2}, with a molecular weight of approximately 318.45 g/mol. This compound has been primarily studied for its biological activities, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The compound features a benzamide structure linked to a tetrahydrobenzo[d]thiazole moiety. This combination enhances its selectivity towards cancer cells and provides distinct pharmacological profiles compared to other similar compounds. The methylthio group is believed to contribute to its enhanced lipophilicity and bioavailability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including those derived from breast (MCF-7) and lung (A549) cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-72.09Apoptosis induction
A5492.08Cell cycle arrest

Anti-inflammatory Properties

The compound has also demonstrated notable anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This inhibition suggests potential applications in treating inflammatory diseases.

Activity Result
COX-1 InhibitionSignificant
COX-2 InhibitionSignificant

Antimicrobial Effects

In addition to its anticancer and anti-inflammatory activities, this compound has shown antibacterial properties against various pathogens. Studies have indicated that it can inhibit bacterial growth with low cytotoxicity towards mammalian cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The tetrahydrobenzo[d]thiazole moiety is essential for its anticancer activity, while the methylthio group enhances lipophilicity and bioavailability.

Key Findings from SAR Studies:

  • Electron-withdrawing groups at specific positions on the phenyl ring enhance activity.
  • Non-bulky substituents are preferred for optimal interaction with biological targets.

Case Studies

  • Antimalarial Activity : A series of thiazole analogs were synthesized and evaluated for their activity against Plasmodium falciparum. Modifications in the N-aryl amide group significantly influenced their potency, indicating the importance of structural variations in enhancing biological activity.
  • Leishmanicidal Activity : Compounds derived from similar thiazole structures exhibited promising leishmanicidal activity against Leishmania infantum, showcasing the potential for developing new treatments for this disease.

Q & A

Q. How do intermolecular interactions in the solid state affect dissolution kinetics?

  • Methodology :
  • Crystallography : Identify hydrogen-bonding networks (e.g., N–H⋯N dimers) using single-crystal X-ray data .
  • Dissolution Testing : Perform intrinsic dissolution rate (IDR) studies in biorelevant media (e.g., FaSSIF). Correlate with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction strengths .

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